molecular formula C18H20N2O3S B2581230 N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448136-19-3

N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No.: B2581230
CAS No.: 1448136-19-3
M. Wt: 344.43
InChI Key: CLCXQEPLMGVBKY-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a hydroxyethyl group, and a methylthio-substituted phenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzylamine, 4-(methylthio)benzaldehyde, and oxalyl chloride.

    Formation of Intermediate: Benzylamine reacts with 4-(methylthio)benzaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Oxalamide Formation: The imine intermediate is then reacted with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(2-hydroxyethyl)oxalamide: Lacks the methylthio-substituted phenyl group, which may reduce its binding affinity in certain applications.

    N1-benzyl-N2-(4-methylthio)phenyl)oxalamide: Lacks the hydroxyethyl group, potentially affecting its solubility and reactivity.

Uniqueness

N1-benzyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is unique due to the presence of both the hydroxyethyl and methylthio-substituted phenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in various chemical reactions and its potential efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-benzyl-N'-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24-15-9-7-14(8-10-15)16(21)12-20-18(23)17(22)19-11-13-5-3-2-4-6-13/h2-10,16,21H,11-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCXQEPLMGVBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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